2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide
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Overview
Description
2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the benzyl and methyl groups. The thioether linkage is then formed, and finally, the acetamide group is attached. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific catalysts, solvents, and temperature controls .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Scientific Research Applications
2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with specific biological targets.
Materials Science: The compound’s structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[4,3-d]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or modulating enzyme activity. The thioether and acetamide groups may enhance binding affinity and specificity to the target molecules .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-d]pyrimidine derivatives, such as:
- 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
- 1-(3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-substituted phenylsulfonyl)-4-methyl piperazines .
These compounds share the pyrazolo[4,3-d]pyrimidine core but differ in their substituents, which can significantly affect their chemical and biological properties. The uniqueness of 2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity.
Properties
IUPAC Name |
2-(6-benzyl-1-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-3-17-11-7-8-12-18(17)25-20(29)15-31-23-26-19-13-24-27(2)21(19)22(30)28(23)14-16-9-5-4-6-10-16/h4-13H,3,14-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQOBXVMMHZPPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)N(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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